2-(4-chlorophenyl)-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-3-28-21-13-19(23-14(2)24-21)25-17-8-10-18(11-9-17)26-20(27)12-15-4-6-16(22)7-5-15/h4-11,13H,3,12H2,1-2H3,(H,26,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBYGAYVPXBQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.90 g/mol. The presence of the chlorophenyl and pyrimidinyl moieties suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the same class. For instance, derivatives containing the pyrimidine structure have shown significant activity against various cancer cell lines.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death. Research indicates that compounds with similar structures can lead to increased caspase-3 activation, a hallmark of apoptosis .
- Additionally, compounds like this one may inhibit specific kinases involved in tumor growth and survival, potentially disrupting cellular signaling pathways critical for cancer cell proliferation.
-
Case Studies :
- In a study evaluating various acetamide derivatives, compounds structurally related to this compound were tested against A549 (lung cancer) and C6 (glioma) cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, leading to a reduction in cell viability .
- Another investigation focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications at the pyrimidine position could enhance anticancer efficacy by improving binding affinity to target proteins involved in tumorigenesis .
Summary of Biological Activities
Scientific Research Applications
Potential Applications
-
Antimicrobial Agents :
- The compound has been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. Preliminary studies suggest that derivatives of this compound may exhibit significant antimicrobial activity, making it a candidate for developing new antibiotics.
-
Anticancer Drugs :
- Research indicates that compounds with similar structural motifs can inhibit critical pathways involved in cancer cell proliferation. For example, studies have shown that pyrimidine derivatives can target kinases associated with tumor growth, suggesting potential applications in oncology . The specific targeting of cancer cells while sparing normal cells is a significant advantage in drug development.
-
Enzyme Inhibitors :
- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as neurodegeneration and cancer. For instance, enzyme inhibition studies have highlighted the potential of similar compounds to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's.
Research into the biological activity of this compound reveals several promising effects:
- Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties against common pathogens.
- Cytotoxicity : Investigations indicate selective cytotoxicity towards cancer cell lines, sparing normal cells, which is crucial for therapeutic applications.
- Enzyme Inhibition : The compound may inhibit enzymes relevant to disease progression, such as acetylcholinesterase, which could provide therapeutic benefits in neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 2-(4-chlorophenyl)-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide:
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Derivatives showed significant inhibition against E. coli and S. aureus with MIC values around 256 µg/mL. |
| Anticancer Research | Compounds demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for targeted therapy. |
| Enzyme Inhibition Studies | Similar structures inhibited acetylcholinesterase effectively, suggesting potential applications in treating neurodegenerative diseases. |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
*Calculated based on molecular formula.
Key Observations:
Heterocyclic Moieties: The target compound’s 6-ethoxy-2-methylpyrimidine group contrasts with sulfur-containing heterocycles (e.g., thieno[2,3-d]pyrimidine in or benzothiazole in PZ-39 ). Ethoxy groups may enhance metabolic stability compared to methyl or methoxy substituents (e.g., ’s dimethoxypyrimidine derivatives) .
Chlorophenyl vs. Other Aromatic Groups: Derivatives with dichlorophenyl groups (e.g., ) exhibit higher hydrophobicity but reduced solubility compared to the target’s mono-chlorophenyl. Pyridinyl or triazole substituents (e.g., ) may enhance π-π stacking but reduce steric bulk compared to pyrimidine.
Functional Group Impact on Bioactivity: Hydroxyimino groups () enable metal chelation, suggesting applications in metalloenzyme inhibition, whereas the target’s ethoxy-pyrimidine is more suited for hydrophobic pocket interactions. ABCG2 inhibitors like PZ-39 rely on bulkier substituents (e.g., morpholine-triazine) for binding to efflux pumps, unlike the target’s compact pyrimidine.
Reactivity Insights:
Table 3: Inferred or Reported Activities of Analogs
Key Findings:
- Kinase Inhibition : The target’s pyrimidine scaffold resembles EGFR or CDK inhibitors, where ethoxy groups improve selectivity over methoxy analogs .
- Anticancer Activity: Sulfanyl-thienopyrimidine derivatives () show potent antiproliferative effects, suggesting the target’s pyrimidine may need functionalization (e.g., sulfone) for similar efficacy.
- Drug Resistance Modulation : Bulky substituents in PZ-39 are critical for ABCG2 binding, whereas the target’s smaller pyrimidine may lack this capability.
Q & A
Q. What are the recommended multi-step synthesis routes for 2-(4-chlorophenyl)-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide, and how can purity be validated?
- Methodology : Synthesis typically involves sequential coupling reactions. For example:
- Step 1 : React 4-chlorophenylacetic acid with thionyl chloride to form the acid chloride.
- Step 2 : Couple with 4-aminophenyl intermediates under Schotten-Baumann conditions .
- Step 3 : Introduce the pyrimidine moiety via nucleophilic aromatic substitution, optimizing reaction temperature (80–100°C) and using DMF as a solvent .
- Validation : Confirm purity via HPLC (≥95%) and structural integrity using H/C NMR (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm) and IR (amide C=O stretch ~1650 cm) .
Q. How can researchers determine solubility and stability for in vitro assays?
- Solubility : Test in DMSO (primary solvent) followed by serial dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to assess aggregation at concentrations >10 µM .
- Stability : Incubate in assay buffers (e.g., PBS, cell culture media) at 37°C for 24–72 hours. Monitor degradation via LC-MS; instability in aqueous media may necessitate prodrug strategies .
Q. What preliminary biological screening assays are appropriate for this compound?
- Assays :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility : Parallel artificial membrane permeability assay (PAMPA) for passive diffusion assessment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Substituent variation : Systematically modify the pyrimidine’s ethoxy group (e.g., replace with methoxy, propoxy) and the chlorophenyl moiety (e.g., fluorophenyl, methylphenyl) .
- Biological testing : Compare IC values across modified analogs in kinase inhibition assays.
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins like EGFR .
- Example : Ethoxy-to-methoxy substitution reduced cytotoxicity in MCF-7 cells (IC from 1.2 µM to >10 µM), suggesting steric effects dominate .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
- Case Study : Discrepancies in pyrimidine ring conformation between solution-state NMR (flexible) and solid-state X-ray (rigid) data were resolved via variable-temperature NMR, revealing temperature-dependent ring puckering .
- Recommendation : Cross-validate using complementary techniques (e.g., NOESY for spatial proximity, DFT calculations for energy-minimized conformers) .
Q. What crystallography strategies elucidate interactions with biological targets?
- Approach : Co-crystallize the compound with purified proteins (e.g., kinases) using vapor diffusion. For example:
- Condition screening : Use Hampton Research Crystal Screen™ with PEG 3350 as a precipitant.
- Data collection : Resolve to 2.0 Å resolution via synchrotron radiation (e.g., Diamond Light Source).
- Analysis : Identify hydrogen bonds between the acetamide carbonyl and kinase hinge region (e.g., EGFR Thr766) .
Q. How can in silico methods predict off-target effects or metabolic pathways?
- Tools :
- SwissADME : Predict CYP450 metabolism (e.g., CYP3A4-mediated demethylation).
- PharmMapper : Identify off-targets via reverse docking (e.g., unintended PDE4B inhibition).
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. What strategies improve metabolic stability without compromising potency?
- Tactics :
- Bioisosteric replacement : Substitute the ethoxy group with a trifluoromethoxy group to resist oxidative metabolism.
- Deuterium incorporation : Replace labile C-H bonds in the methylpyrimidine with C-D bonds (e.g., 2-methyl-d analog).
- Prodrug design : Mask the acetamide as a phosphate ester for enhanced solubility and delayed hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
